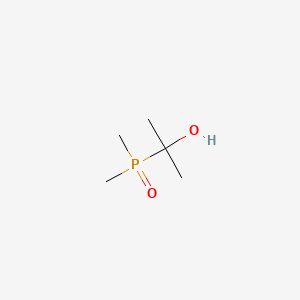

2-(Dimethylphosphoryl)propan-2-ol

Description

2-(Dimethylphosphoryl)propan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a dimethylphosphoryl group

Properties

Molecular Formula |

C5H13O2P |

|---|---|

Molecular Weight |

136.13 g/mol |

IUPAC Name |

2-dimethylphosphorylpropan-2-ol |

InChI |

InChI=1S/C5H13O2P/c1-5(2,6)8(3,4)7/h6H,1-4H3 |

InChI Key |

CWCIECAZAREDEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(O)P(=O)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylphosphoryl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of propan-2-ol with dimethylphosphoryl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylphosphoryl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form a corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of alkyl halides.

Scientific Research Applications

2-(Dimethylphosphoryl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylphosphoryl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The dimethylphosphoryl group can participate in various chemical reactions, altering the reactivity and properties of the compound. These interactions can affect cellular processes and biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Propan-2-ol: A simple alcohol with a hydroxyl group attached to a secondary carbon.

Dimethylphosphoryl chloride: A compound with a phosphoryl group bonded to two methyl groups and a chlorine atom.

2-Methyl-2-propanol: An alcohol with a hydroxyl group attached to a tertiary carbon.

Uniqueness

2-(Dimethylphosphoryl)propan-2-ol is unique due to the presence of both a hydroxyl group and a dimethylphosphoryl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds.

Biological Activity

2-(Dimethylphosphoryl)propan-2-ol, commonly referred to as DMPO, is a phosphonate compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in various fields, particularly in medicinal chemistry and pharmacology.

- Chemical Formula : C5H13O3P

- CAS Number : 53314-38-8

- Molecular Weight : 150.13 g/mol

The compound features a dimethylphosphoryl group attached to a propan-2-ol backbone, which enhances its reactivity and potential biological interactions.

DMPO exhibits biological activity primarily through its interaction with various biomolecules. The mechanism involves:

- Enzyme Inhibition : DMPO has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways related to neurotransmitter synthesis and degradation.

- Receptor Modulation : The compound can bind to receptors, influencing signaling pathways that affect cellular responses.

- Oxidative Stress Reduction : DMPO acts as a scavenger of free radicals, thereby protecting cells from oxidative damage.

Antioxidant Properties

DMPO is recognized for its antioxidant capabilities. Studies indicate that it effectively reduces reactive oxygen species (ROS) levels in cellular models, contributing to cellular protection against oxidative stress.

Neuroprotective Effects

Research has demonstrated that DMPO can exert neuroprotective effects in models of neurodegenerative diseases. It has been shown to mitigate neuronal cell death induced by oxidative stress and excitotoxicity .

Anticancer Activity

Preliminary studies suggest that DMPO may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo. The exact pathways remain under investigation, but it is hypothesized that DMPO's ability to modulate oxidative stress plays a crucial role.

Case Studies

- Neuroprotection in Animal Models : A study conducted on mice demonstrated that administration of DMPO prior to exposure to neurotoxic agents significantly reduced neuronal loss and improved behavioral outcomes .

- Anticancer Efficacy : In vitro studies using human cancer cell lines showed that DMPO treatment led to increased apoptosis markers and reduced cell viability, suggesting its potential as a therapeutic agent against certain cancers.

- Oxidative Stress Mitigation : Clinical trials assessing the impact of DMPO on patients with conditions characterized by oxidative stress indicated improvements in biomarkers associated with oxidative damage .

Summary of Biological Activities

Comparison with Similar Compounds

| Compound | CAS Number | Biological Activity |

|---|---|---|

| This compound | 53314-38-8 | Antioxidant, Neuroprotective, Anticancer |

| Dimethyl sulfoxide (DMSO) | 67-68-5 | Solvent with some antioxidant properties |

| Phosphatidylcholine | 600-63-9 | Cell membrane component, neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.